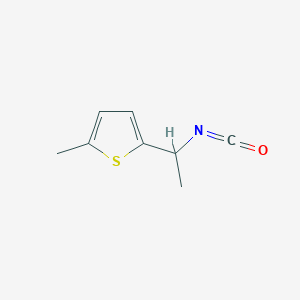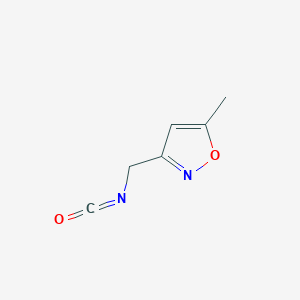![molecular formula C13H23NO5 B1529447 1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid CAS No. 1281549-47-0](/img/structure/B1529447.png)
1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1281549-47-0 . It has a molecular weight of 273.33 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid” is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-14,10(15)16)6-8-18-4/h5-9H2,1-4H3,(H,15,16) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.33 . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The structural features of pyrrolidine derivatives, including those related to "1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid," make them valuable intermediates in organic synthesis. For instance, pyrrolidine derivatives have been employed in the synthesis of 5-substituted pyrroles through singlet oxygen reactions, serving as precursors for compounds like prodigiosin (Wasserman et al., 2004). These methodologies highlight the utility of pyrrolidine and its derivatives in constructing complex molecular architectures, indicative of the potential applications of the queried compound in synthesizing biologically and pharmacologically active molecules.
Material Science Applications
In material science, the incorporation of pyrrolidine derivatives into polymers and coordination compounds has been explored to modify physical properties and introduce specific functionalities. For example, research has demonstrated the synthesis and structural characterization of coordination polymers assembled from derivatives of benzoic acids, indicating the role of substituents in influencing the coordination environments and the assembly of these polymers (Zhou et al., 2009). Such studies underscore the potential for using pyrrolidine derivatives in developing new materials with tailor-made properties for applications in catalysis, sensor technologies, and photovoltaics.
Catalysis and Mechanistic Studies
Pyrrolidine derivatives also find applications in catalysis, where their structural features can influence the course of chemical reactions. For example, the catalytic activity of dirhodium complexes in oxidations has been investigated, revealing insights into the mechanisms of phenol and aniline oxidations (Ratnikov et al., 2011). This research illustrates the broader relevance of pyrrolidine-based compounds in facilitating redox reactions, potentially extending to "1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid" as a precursor or ligand in catalytic systems.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-14,10(15)16)6-8-18-4/h5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZKQLXHNPXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
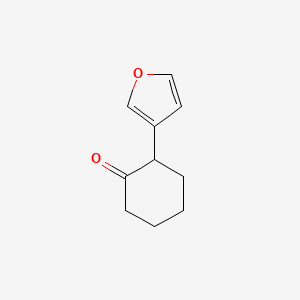
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
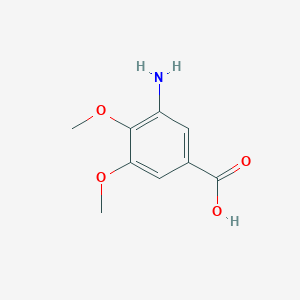
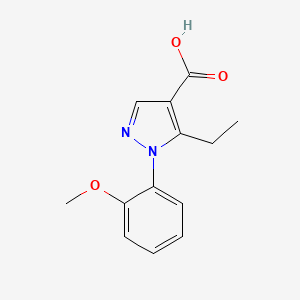
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)
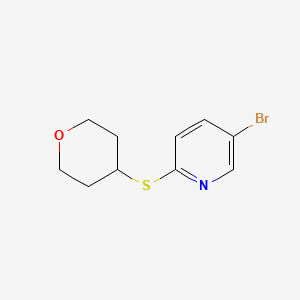
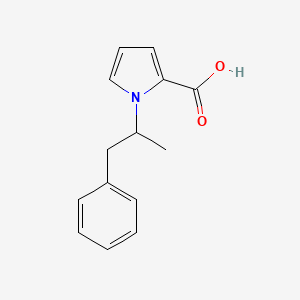
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)
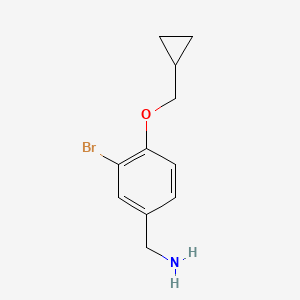
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)
